Product packaging for Costatone(Cat. No.:CAS No. 63023-59-6)

Costatone

Cat. No.: B1238803
CAS No.: 63023-59-6
M. Wt: 394.91 g/mol
InChI Key: CVIPXLIMSIYMFK-BJLGHUSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Costatone refers to a series of halogenated monoterpenes, such as this compound C, isolated from marine red algae of the genus Plocamium . These compounds are characterized by a cyclic structure featuring a tetrahydropyran ring and multiple halogen atoms (typically bromine and chlorine), which contribute to their interesting bioactivity and make them valuable compounds for natural product and medicinal chemistry research . Studies have identified this compound C as a polyhalogenated monoterpene with a molecular formula of C10H14OCl2Br2 . Initial biological screening has shown that this compound C exhibits mild antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, related compounds from the same genus have been reported to possess cytotoxic and antifungal properties, suggesting potential for broader pharmacological investigation . The absolute configuration of these molecules can be determined using advanced techniques such as comparison of experimental and DFT-calculated ECD spectra . As a semiochemical, this compound may also play a role in the chemical communication systems of marine organisms . This product is intended for research purposes only, providing a purified standard for use in antibacterial assays, natural product discovery programs, and chemical ecology studies. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Br2Cl2O2 B1238803 Costatone CAS No. 63023-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63023-59-6

Molecular Formula

C10H12Br2Cl2O2

Molecular Weight

394.91 g/mol

IUPAC Name

(2S,6R)-4-chloro-2-[(Z)-1-chloroprop-1-en-2-yl]-6-(dibromomethyl)-5-methyl-2,3-dihydropyran-6-ol

InChI

InChI=1S/C10H12Br2Cl2O2/c1-5(4-13)8-3-7(14)6(2)10(15,16-8)9(11)12/h4,8-9,15H,3H2,1-2H3/b5-4-/t8-,10+/m0/s1

InChI Key

CVIPXLIMSIYMFK-BJLGHUSZSA-N

SMILES

CC1=C(CC(OC1(C(Br)Br)O)C(=CCl)C)Cl

Isomeric SMILES

CC1=C(C[C@H](O[C@]1(C(Br)Br)O)/C(=C\Cl)/C)Cl

Canonical SMILES

CC1=C(CC(OC1(C(Br)Br)O)C(=CCl)C)Cl

Other CAS No.

63023-59-6

Origin of Product

United States

Discovery, Isolation, and Early Synthetic Endeavors of Costatone

Costatone and its related compounds are a family of polyhalogenated monoterpenes first identified from marine red algae. Their unique structures, featuring a tetrahydropyran (B127337) ring and multiple halogen atoms, have made them subjects of interest in natural product chemistry. This section details the initial discovery, methods of isolation from their natural sources, and the pioneering efforts to synthesize these complex molecules in the laboratory.

**biosynthetic Pathways and Enzymatic Mechanisms Pertaining to Costatone**

Elucidation of Costatone Biosynthetic Precursors

This compound, a polyhalogenated monoterpene, is biosynthesized through pathways that originate from central metabolic routes. Monoterpenes, in general, are derived from geranyl pyrophosphate (GPP) wikipedia.org. GPP itself is a product of the mevalonate (B85504) (MVA) pathway, which begins with acetyl CoA wikipedia.org. Red algae, including those in the genus Plocamium, are known to utilize the mevalonate pathway for the biosynthesis of isoprenoids wikipedia.orgwikipedia.org. Some studies indicate that the enzymes of this pathway are localized within a specific vascular organelle termed the mevalonosome in Plocamium species wikipedia.org.

Key precursors in the broader monoterpene biosynthetic route, leading to compounds like this compound, include isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) wikipedia.org. These five-carbon units are condensed to form GPP, the ten-carbon precursor for monoterpenes wikiwand.comfrontiersin.org. While ocimene is identified as a common precursor for halogenated monoterpenes in Plocamium, and myrcene (B1677589) in other related genera, the specific steps downstream of these acyclic precursors leading directly to the cyclic, halogenated structure of this compound are complex and involve cyclization and halogenation events wikipedia.org. Research utilizing labeled mevalonate has provided insights into how atoms are incorporated into the final products in Plocamium, supporting the role of the mevalonate pathway as the source of the carbon skeleton wikipedia.org.

Identification and Characterization of Key Biosynthetic Enzymes for this compound

The enzymatic machinery responsible for this compound biosynthesis involves enzymes that catalyze the formation of the terpene scaffold and those that introduce halogen atoms. A critical step in the biosynthesis of halogenated monoterpenes in red algae is the incorporation of bromine and chlorine, elements abundant in the marine environment wikipedia.orgwikipedia.org. This process is facilitated by vanadium-haloperoxidases, enzymes widely found in red algae wikipedia.orgwikipedia.org. These haloperoxidases generate reactive halonium ions that initiate subsequent reactions, including cyclization, which are crucial for shaping the final structure of compounds like this compound wikipedia.org.

Monoterpene synthases play a vital role in the cyclization of acyclic precursors such as GPP or its isomer linalyl pyrophosphate (LPP) to form cyclic monoterpenes wikipedia.orglipidmaps.org. The enzyme-catalyzed conversion of GPP to LPP is a significant step in the formation of cyclic monoterpenes wikipedia.org. While specific monoterpene synthases directly responsible for the cyclization leading to the core dihydropyran ring of this compound have not been explicitly detailed in the provided search results, the presence and activity of such enzymes are implied by the isolation of cyclic monoterpenes from Plocamium species wikipedia.orgwikipedia.org. Studies on monoterpene synthases from other red algae, such as the myrcene synthase from Ochtodes secundiramea, provide examples of enzymes involved in generating acyclic and cyclic monoterpenes from phosphorylated precursors lipidmaps.org. Further research is needed to identify and characterize the specific cyclases and other tailoring enzymes that catalyze the precise cyclization and oxidation steps involved in this compound formation.

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis, which combines the power of chemical transformations with the high selectivity and efficiency of enzymatic catalysis, presents an attractive strategy for the synthesis of complex molecules like this compound and its derivatives. This approach leverages the strengths of both methodologies, using enzymes for specific, challenging steps such as stereoselective reactions or the introduction of functionalities, while employing chemical methods for other parts of the synthesis nih.govctdbase.org.

**mechanistic Investigations of Costatone S Biological Activities Pre Clinical Models **

In Vivo Studies of Costatone in Animal Models (Non-Human Efficacy Studies) [2, 5, 19, 23, 24, 28, 30]

Efficacy Studies of this compound in Pre-clinical Disease Models (Non-human)

Pre-clinical efficacy studies involving this compound have explored its potential against certain biological targets, predominantly focusing on its antimicrobial properties. Research on this compound C, a specific cyclic halogenated monoterpene isolated from the New Zealand red alga Plocamium angustum, has demonstrated mild antibacterial activity. Studies have shown that this compound C exhibits inhibitory effects against bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. Another report also noted moderate antibacterial activity for this compound C.

This compound is also found in the sea slug Stylocheilus, which sequesters compounds from its algal diet, suggesting a potential ecological role, such as defense against predators. While marine natural products from heterobranch molluscs, including those that consume algae containing costatones, have displayed a range of pharmacological activities such as cytotoxicity, antitumoral, antibiotic, antiparasitic, antiviral, anti-inflammatory, and activity against neurodegenerative diseases, these findings represent the broader potential of compounds from these sources and are not specifically attributed to this compound itself unless explicitly stated in research findings.

Detailed research findings on this compound's efficacy in a wide array of non-human pre-clinical disease models beyond its observed antibacterial effects are not extensively reported in the currently available literature.

Immunomodulatory Activities of this compound

Investigations specifically focused on the immunomodulatory activities of this compound are not widely documented in the provided research. While marine natural products in general are a rich source of compounds with diverse biological activities, including potential effects on the immune system, specific research detailing how this compound modulates immune responses in pre-clinical models was not found in the consulted literature. Research into the immunomodulatory effects of natural compounds often involves assessing their impact on immune cells, cytokine production, and inflammatory pathways in in vitro or in vivo models.

Neurobiological Effects of this compound

Research specifically investigating the neurobiological effects of this compound in pre-clinical models is not prominently featured in the available search results. Studies exploring the neurobiological impact of compounds typically examine their effects on neuronal function, neurotransmitter systems, or behavior in animal models. While some marine natural products have shown activity against neurodegenerative diseases, specific findings linking this compound to neurobiological effects were not identified in the provided information.

**structure Activity Relationship Sar Studies of Costatone**

Design and Synthesis of Costatone Analogs for SAR Elucidation

The design and synthesis of this compound analogs are fundamental to elucidating its SAR. This process often begins with the isolation and characterization of naturally occurring this compound derivatives, such as this compound A and this compound C. grafiati.comwgtn.ac.nz Synthetic efforts then focus on creating non-natural analogs by modifying specific functionalities of the parent molecule.

Key synthetic strategies include:

Chemo-selective functionalization: This approach targets specific reactive sites within the this compound molecule, such as hydroxyl groups, to introduce new functionalities. For example, the C14 hydroxyl group in andrographolide, a compound with a similar lactone motif, has been a target for creating analogs with enhanced cytotoxic activity. nih.gov

Modification of the core scaffold: This involves altering the central ring structure of this compound. For instance, in studies of other natural products, the creation of analogs with partially reduced or demethylated macrocyclic cores has been explored to understand the impact of conformational flexibility on activity. chemrxiv.org

Bioisosteric replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to investigate their importance for biological activity. nih.gov

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. youtube.com Identifying the pharmacophoric elements within the this compound scaffold is a key objective of SAR studies.

Based on studies of this compound and related halogenated monoterpenes, the following features are considered important pharmacophoric elements:

Halogen Atoms: The number, type (bromine, chlorine), and position of halogen atoms significantly influence the biological activity. grafiati.comresearchgate.net A higher degree of halogenation, particularly with bromine, is often correlated with increased potency. grafiati.com

The Dihydropyran Ring: The central 3,6-dihydropyran ring serves as the core scaffold, and its conformation plays a role in how the molecule interacts with biological targets. wgtn.ac.nz

The Exocyclic Double Bond: In related furanone compounds, the presence of an exocyclic double bond has been shown to be essential for antibacterial activity, suggesting its potential importance in the this compound scaffold as well. researchgate.net

Oxygenated Functional Groups: The presence and positioning of hydroxyl or other oxygen-containing groups can impact activity, as seen in the SAR of other natural products. nih.gov

The combination of these elements in a specific spatial arrangement is believed to be crucial for this compound's interaction with its biological targets. nih.govnih.govresearchgate.netresearchgate.net

Impact of Stereochemistry on this compound's Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. numberanalytics.comnumberanalytics.comsolubilityofthings.com For chiral molecules like this compound, different stereoisomers can exhibit vastly different potencies and even different biological effects. nih.govbiomedgrid.comresearchgate.net

The absolute configuration of this compound A was determined by single-crystal X-ray diffraction analysis. wgtn.ac.nz The absolute configuration of this compound C was established through the comparison of experimental and DFT-calculated Electronic Circular Dichroism (ECD) spectra. grafiati.com This precise determination of stereochemistry is vital because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. libretexts.org

The importance of stereochemistry is well-documented for other natural products. For example, in the case of thalidomide, one enantiomer possessed the desired sedative effects while the other was responsible for severe teratogenic effects. numberanalytics.comsolubilityofthings.com Similarly, for the antimalarial agent 3-Br-acivicin, only the natural (5S, αS) isomers displayed significant activity, suggesting that stereochemistry is crucial for its uptake and target interaction. nih.gov These examples underscore the necessity of considering the specific stereochemistry of this compound and its analogs when evaluating their biological activities.

Computational Chemistry Approaches to this compound SAR Modeling

Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into the molecular interactions that govern biological activity. nih.govnih.gov These methods can be used to rationalize experimental findings and to predict the activity of novel, unsynthesized analogs.

Key computational approaches applicable to this compound SAR modeling include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound analog) when bound to a target protein. nih.govnih.gov It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Pharmacophore Modeling: Based on a set of active molecules, pharmacophore models can be generated to define the essential chemical features required for activity. nih.govnih.gov These models can then be used to virtually screen large compound libraries to identify new potential hits.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure and reactivity. researchgate.net For instance, DFT has been used to help determine the absolute configuration of this compound C by calculating its ECD spectrum. grafiati.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding interactions and the conformational flexibility of both the ligand and the target. nih.gov

These computational methods, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the design of new this compound analogs with improved biological properties. nih.gov

**pharmacokinetic and Pharmacodynamic Characterization of Costatone Pre Clinical Focus **

Absorption and Distribution Profiles of Costatone in Animal Models

No information available.

Metabolic Transformation Pathways of this compound in Biological Systems

No information available.

Excretion Routes and Clearance Mechanisms of this compound

No information available.

Target Engagement and On-Target Pharmacodynamics of this compound in Pre-clinical Settings

No information available.

Compound Names Mentioned

**advanced Analytical Methodologies for Costatone Research**

Spectroscopic Techniques for Analyzing Costatone in Biological Matrices (Non-clinical Applications)

Spectroscopic methods offer valuable tools for the analysis of compounds within complex biological matrices, often without the need for extensive sample preparation. While the provided search results discuss the application of various spectroscopic techniques like NMR, NIR, ATR-FTIR, and UV-Vis for analyzing organic acids and polysaccharides in plant extracts (like Aloe vera) h-brs.deh-brs.de, and infrared spectroscopic imaging for biological tissues imperial.ac.uk, specific applications directly mentioning this compound in biological matrices are not detailed in the search results. However, the principles discussed for these techniques can be extrapolated to the potential analysis of this compound. For instance, NMR spectroscopy can be used for the identification and quantification of various organic molecules in biological samples h-brs.deh-brs.de. Infrared spectroscopic imaging allows for the spatial visualization of biological tissues and differentiation of biocomponents based on their chemical structures imperial.ac.uk. These methods, with appropriate method development and validation, could potentially be adapted for the detection or characterization of this compound in non-clinical biological research.

Chromatographic Methods for this compound Quantification in Research Samples

Chromatographic techniques are fundamental for separating and quantifying analytes in complex samples, ensuring accurate and precise measurements researchgate.net. High-performance liquid chromatography (HPLC) is a widely used method for quantifying organic compounds in various matrices, including biological and environmental samples mdpi.commdpi.com. The effectiveness of chromatographic methods, such as HPLC, in quantifying compounds like Octocrylene in water matrices has been demonstrated, highlighting the importance of factors like separation efficiency, selectivity, and sensitivity mdpi.com. Sample preparation, including addressing matrix effects and ensuring sample stability, is crucial for achieving optimal resolution and accurate quantification in chromatographic analysis researchgate.net. While the search results discuss the application of HPLC and other chromatographic techniques for various compounds and matrices researchgate.netmdpi.commdpi.comresearchgate.net, a direct application for the quantification of this compound in research samples is not explicitly mentioned. However, the established principles and methodologies of HPLC and other chromatographic methods, often coupled with sensitive detectors like mass spectrometry, would be applicable for developing specific methods for this compound quantification in relevant research samples.

Mass Spectrometry Applications in this compound Metabolomics Research

Mass spectrometry (MS) is a powerful analytical technique extensively used in metabolomics research for the comprehensive study of small molecules in biological systems nih.govfrontiersin.orgresearchgate.net. LC-MS, the coupling of liquid chromatography with mass spectrometry, is a widely employed strategy in metabolomics due to its ability to detect and quantify a broad range of metabolites with high sensitivity frontiersin.org. Untargeted MS-based metabolomics allows for the unbiased global metabolic profiling of samples, which can be crucial for uncovering novel metabolic signatures associated with various biological processes or conditions nih.gov. Targeted metabolomics, on the other hand, focuses on the quantification of predefined metabolites nih.govnih.gov. MS-based metabolomics workflows typically involve sample preparation, metabolite extraction, chromatographic separation, MS analysis, and data processing researchgate.net. While the search results highlight the application of LC-MS based metabolomics in various studies, such as investigating corticosterone-induced cytotoxicity nih.gov and identifying metabolites associated with prostate cancer risk nih.gov, and mention mass spectrometry in the context of analyzing a halogenated monoterpene semanticscholar.org, specific detailed applications of MS in this compound metabolomics research are not provided. However, given this compound's nature as a chemical compound, MS-based metabolomics approaches would be highly relevant for studying its metabolic fate, potential transformations, and interactions within biological systems.

Imaging Techniques for this compound Localization in Cells and Tissues (Research Tools)

Imaging techniques are essential research tools for visualizing the spatial distribution and localization of molecules within cells and tissues biorxiv.org10xgenomics.combiocompare.comdiva-portal.org. Techniques such as confocal fluorescence microscopy and light sheet microscopy are utilized for 3D imaging of biological samples, providing insights into tissue structure and cellular composition biorxiv.orgbiocompare.com. These methods, often combined with fluorescent labeling using affinity reagents like antibodies, allow for the visualization of specific proteins and other biomolecules in situ diva-portal.org. Mass spectrometry imaging is another powerful technique that enables the visualization of hundreds of molecules simultaneously in intact tissues, providing spatial information about their distribution janelia.orgnih.gov. While the search results discuss the application of various imaging techniques for localizing proteins, tracking cellular components, and analyzing metabolic profiles in tissues biorxiv.org10xgenomics.combiocompare.comdiva-portal.orgjanelia.orgnih.gov, there is no specific mention of using these techniques directly for the localization of this compound. However, if this compound or its derivatives can be appropriately labeled with fluorescent probes or detected by mass spectrometry imaging, these techniques could be valuable tools for understanding its distribution and accumulation within cells and tissues in research studies.

**ecological and Environmental Significance of Costatone for Natural Products **

Role of Costatone in Producer Organism Ecology

This compound is a significant metabolite found in red algae, notably Plocamium costatum and Plocamium angustum. psu.edunih.govmdpi.com Red algae, as primary producers in many marine habitats, generate a diverse range of secondary metabolites, many of which are thought to play crucial ecological roles. nih.govmdpi.com The genus Plocamium is particularly known for being a prolific source of halogenated monoterpenes like this compound. nih.govresearchgate.net

While the specific primary function of this compound within the Plocamium alga itself is not definitively established for all cases, secondary metabolites in marine algae are known to serve various purposes, including defense against predation and competition. mdpi.com Some halogenated monoterpenes from Plocamium species have demonstrated antibacterial or cytotoxic activity, suggesting a potential defensive role against microbial fouling or pathogens. nih.govresearchgate.net

The concentration of this compound can vary within the producer organism and across different geographical locations. For example, this compound has been found as a main metabolite in Plocamium costatum from both Australian and New Zealand collections. psu.edumdpi.com

Biogeochemical Cycling and Environmental Fate of this compound

The biogeochemical cycling and environmental fate of natural products like this compound in marine environments are complex processes involving their production, release, transformation, and degradation. Biogeochemical cycles describe the movement and transformation of chemical elements and compounds between living organisms, the atmosphere, and the Earth's crust. wikipedia.org Coastal zones are recognized as hotspots for biogeochemical cycling. southampton.ac.uk

This compound, being a halogenated organic compound, is part of the natural organohalogen pool in the environment. Naturally occurring organohalogens are produced by a wide range of marine and terrestrial organisms and abiotic processes, pervading the global ecosystem. researchgate.net While specific detailed studies on the complete biogeochemical cycle of this compound are limited in the provided search results, the general principles of natural product fate in marine systems can be applied.

Once released from the producer alga, this compound can enter the surrounding water column or sediments. Its fate would then be influenced by factors such as physical transport (currents, diffusion), chemical processes (hydrolysis, photolysis), and biological interactions (microbial degradation, uptake by other organisms). Microbial metabolism is a major degradation pathway for some organic compounds in the environment. researchgate.net The presence of halogen atoms on the this compound molecule can influence its persistence and degradation pathways in the environment.

Research into the environmental fate and toxicology of other halogenated organic compounds, such as the herbicide clomazone, highlights the importance of factors like soil adsorption, volatilization, photolysis, and microbial metabolism in their dissipation. researchgate.net While this compound is a natural product and not a synthetic chemical like clomazone, these processes provide a framework for understanding potential pathways for its environmental fate.

Interspecies Interactions Mediated by this compound

This compound plays a notable role in mediating interspecies interactions, particularly in the context of herbivory in marine ecosystems. A key example involves the sea hare Aplysia parvula. This mollusc feeds on red algae, including Plocamium costatum, and is known to sequester secondary metabolites from its diet into its own tissues. psu.edumdpi.com

Studies have shown that Aplysia parvula accumulates this compound from Plocamium costatum. psu.edumdpi.com In one study, this compound was found to be 14 times more concentrated in the sea hare than in the alga, suggesting a potential defensive role for the mollusc. researchgate.netvliz.bemdpi.comresearchgate.net This sequestration of algal metabolites by herbivores is a known strategy for chemical defense against their own predators. psu.eduresearchgate.net

While concentrating algal secondary metabolites in the digestive gland could potentially be a detoxification mechanism for the sea hare, the high concentration of this compound in A. parvula supports its potential function in predator deterrence. psu.eduresearchgate.netvliz.bemdpi.comresearchgate.net Opisthobranch molluscs, which lack a physical shell defense, often rely on chemical defenses, including diet-derived natural products, to enhance their survival. psu.edu

The role of this compound in deterring predation on Aplysia parvula by fish has been investigated. psu.eduresearchgate.net While some studies suggest a potential defensive role based on sequestration and concentration, the effectiveness of this compound as a feeding deterrent can be complex and may depend on the specific predator and the concentration of the compound in the sea hare's tissues. psu.eduresearchgate.net

Beyond herbivore-predator interactions, natural products from marine organisms can mediate a variety of interspecies interactions, including competition, facilitation of reproduction, defense against pathogens, and induction of settlement. psu.eduvliz.be While direct evidence for this compound's involvement in all these types of interactions is not extensively detailed in the provided search results, its bioactivity (e.g., antibacterial activity of related compounds) suggests potential roles in mediating interactions at other trophic levels or with microorganisms. nih.govresearchgate.net

Interspecies interactions can significantly influence community-level functions in marine ecosystems. biorxiv.org The presence and transfer of compounds like this compound through the food web highlight the intricate chemical ecology that shapes these environments.

Concentration of this compound in Aplysia parvula Tissues vs. Plocamium costatum

OrganismTissue/SourceRelative Concentration of this compound
Plocamium costatumAlga1x
Aplysia parvulaWhole Animal/Tissues~14x

Note: Data derived from research indicating this compound is found 14 times more concentrated in the sea hare than in the alga. researchgate.netvliz.bemdpi.comresearchgate.net

Ecological Roles of Marine Natural Products (General Examples)

Ecological RoleExample Mediated By
Predator DeterrenceVarious marine natural products, including terpenoids psu.eduvliz.bemdpi.comresearchgate.net
Mediation of CompetitionSome algal secondary metabolites mdpi.com
Facilitation of ReproductionAlgal pheromones mdpi.com
Defense Against PathogensCompounds with antibacterial/antifungal activity nih.govmdpi.comresearchgate.net
Induction of SettlementCertain marine natural products psu.edu

**future Directions and Emerging Research Avenues for Costatone**

Untapped Biological Targets and Mechanisms for Costatone

The exploration of this compound's biological activities has indicated potential interactions with various biological targets. While some studies have highlighted antibacterial activity, the specific molecular targets and mechanisms underlying these effects remain largely untapped. Natural products, including terpenoids like this compound, exhibit diverse pharmacological properties by interfering with biological processes at cellular and multicellular levels via interaction with various biological targets. researchgate.net Proteins, particularly enzymes and G-protein coupled receptors, represent a significant proportion of molecular targets for existing drugs, and natural products have been shown to bind to a wide range of these. nih.govnih.gov

Future research could focus on identifying the specific proteins, enzymes, or pathways that this compound and its derivatives interact with. Techniques such as target-based assays, chemical proteomics combining affinity chromatography and mass spectrometry, and phenotypic screening followed by mechanism of action elucidation could be employed. nih.gov Given that this compound C showed mild antibacterial activity against Staphylococcus aureus and S. epidermidis, further investigation into its mechanism of action against these bacteria could reveal novel antibacterial targets. mdpi.com Exploring potential interactions with targets relevant to other diseases where terpenoids have shown activity, such as anticancer or anti-inflammatory pathways, could also be fruitful. researchgate.netresearchgate.netnih.gov The high affinity of some small molecules for their targets makes them valuable tools for chemical biology to probe protein function. nih.gov

Novel Synthetic Strategies and Combinatorial Libraries Based on this compound

The structural complexity and potential bioactivity of this compound make it an attractive scaffold for the development of novel synthetic strategies and combinatorial libraries. Red algae of the genus Plocamium are known to produce a wide variety of halogenated monoterpenes, suggesting diverse biosynthetic pathways that could inspire synthetic approaches. mdpi.commdpi.com

Developing efficient synthetic routes to access this compound and its analogs is crucial for further research and potential drug development. Novel synthetic strategies could explore biomimetic approaches, given the natural origin of these compounds, or utilize modern synthetic methodologies to create diverse libraries of this compound-like molecules. Combinatorial chemistry approaches enable the rapid synthesis and screening of large numbers of compounds, which can lead to the identification of novel, biologically active molecules. researchgate.netpsu.edu Synthetic combinatorial libraries have been successfully used to identify antimicrobial and antifungal compounds. researchgate.net Applying these techniques to the this compound scaffold could yield libraries with enhanced or altered bioactivity, allowing for a systematic exploration of structure-activity relationships. researchgate.net Strategies for exploring functions from dynamic combinatorial libraries, such as increasing the diversity of building blocks or using templates, could also be applied to this compound-based synthesis. jyu.fi

Development of Advanced Research Tools and Probes Incorporating this compound

This compound's unique structure and biological activity profile suggest its potential use in developing advanced research tools and probes. Small molecules with defined mechanisms of action can serve as valuable pharmacological probes to study biological processes. nih.gov

Future research could focus on modifying this compound to create fluorescent probes, affinity labels, or other chemical tools. These probes could be used to visualize the localization of this compound within cells, identify its binding partners in complex biological mixtures, or perturb specific biological pathways to understand their function. The development of such tools would significantly advance the understanding of this compound's cellular uptake, distribution, metabolism, and excretion (ADME) properties and its molecular interactions. Precision instruments and probes are essential in various research applications, and incorporating bioactive molecules like this compound into these tools could enable more targeted and specific investigations at the cellular or molecular level. cortexplore.com

Integration of this compound Research with Systems Biology and Big Data Approaches

The increasing availability of large-scale biological data ("Big Data") and the advancements in systems biology approaches offer powerful avenues for integrating this compound research into a broader biological context. Systems biology aims to understand organisms or cells as a whole by integrating data from various levels of biological organization. nih.gov

Integrating data from this compound studies, such as target identification, bioactivity profiles, and potential off-target effects, with large-scale omics datasets (genomics, transcriptomics, proteomics, metabolomics) could provide a more comprehensive understanding of its biological impact. ebi.ac.ukfrontiersin.org Big data integration strategies, including converting data into networks or graphs, can help identify relationships between compounds, genes, proteins, and phenotypes. nih.gov Machine learning and data integration approaches can be used to extract biological insights from varied data types. ebi.ac.uk Applying these approaches to this compound research could help predict its activity against novel targets, identify patient populations that might benefit from therapies based on its scaffold, or uncover complex interactions within biological networks. frontiersin.orgnih.gov This integration could accelerate the translation of basic research findings on this compound into potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.